

The Pharmacopeial Status of Theophylline Impurity C: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Theophylline EP impurity C	
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This technical guide provides a comprehensive overview of the pharmacopeial status of Theophylline Impurity C, also known as Theophylline Related Compound C, in the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and British Pharmacopoeia (BP). This document details the acceptance criteria, analytical procedures, and structural information for this specified impurity, presenting the data in a clear and accessible format for pharmaceutical professionals.

Introduction to Theophylline and its Impurities

Theophylline, a methylxanthine derivative, is a widely used bronchodilator for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The control of impurities in active pharmaceutical ingredients (APIs) like theophylline is a critical aspect of drug quality, safety, and efficacy. Pharmacopeias provide the official standards for ensuring the quality of medicines and their ingredients. Theophylline Impurity C is a specified impurity in major pharmacopeias, and its control is mandatory for compliance.

Theophylline Impurity C Chemical Profile:



Parameter	Information
Chemical Name	N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide[1][2][3]
Synonyms	Theophylline Related Compound C (USP), Theophylline EP Impurity C
CAS Number	7597-60-6[1][2][3]
Molecular Formula	C7H10N4O3[1][2][3]
Molecular Weight	198.18 g/mol [2][3]

Pharmacopeial Status and Acceptance Criteria

Theophylline Impurity C is controlled in the USP, EP, and BP with specific acceptance criteria outlined in the respective monographs for Theophylline.

United States Pharmacopeia (USP)

In the United States Pharmacopeia, Theophylline Impurity C is referred to as Theophylline Related Compound C. The USP monograph for "Theophylline, Anhydrous" sets a specific limit for this impurity.

Table 1: USP Acceptance Criteria for Theophylline Related Compound C

Pharmacopeia	Monograph	Impurity Name	Acceptance Criteria
USP	Theophylline, Anhydrous	Theophylline Related Compound C	Not more than 0.10%

European Pharmacopoeia (EP) and British Pharmacopoeia (BP)

The European Pharmacopoeia (EP) monograph for "Theophylline" has been harmonized with the British Pharmacopoeia (BP). Therefore, the requirements for impurities are identical in both



pharmacopeias. The EP specifies a limit for Impurity C as part of a group of specified impurities.

Table 2: EP/BP Acceptance Criteria for Theophylline Impurity C

Pharmacopeia	Monograph	Impurity Name	Acceptance Criteria
EP / BP	Theophylline	Impurity C	For each of the specified impurities (A, B, C, D), the area of the corresponding peak is not more than the area of the principal peak in the chromatogram obtained with the reference solution (a) (0.1%).[4]

Experimental Protocols for Impurity Determination

The pharmacopeias provide detailed analytical procedures for the identification and quantification of related substances in Theophylline, including Impurity C. The liquid chromatography method is the standard approach.

Liquid Chromatography Method (EP/BP)

The following method is described in the European Pharmacopoeia for the determination of related substances in Theophylline.[4]

Test for Related Substances:

- · Method: Liquid chromatography (LC).
- Test Solution: Dissolve 40.0 mg of the substance to be examined in the mobile phase and dilute to 20.0 mL with the mobile phase.



- Reference Solution (a): Dilute 1.0 mL of the test solution to 100.0 mL with the mobile phase.
 Dilute 1.0 mL of this solution to 10.0 mL with the mobile phase (This corresponds to a 0.1% solution).
- Reference Solution (b) (for system suitability): Dissolve 10 mg of theobromine CRS in the
 mobile phase, add 5 mL of the test solution and dilute to 100 mL with the mobile phase.
 Dilute 5 mL of this solution to 50 mL with the mobile phase.

Chromatographic Conditions:

Parameter	Specification
Column	Size: I = 0.25 m, \emptyset = 4.0 mmStationary phase: octadecylsilyl silica gel for chromatography R (7 μ m)
Mobile Phase	Mix 7 volumes of acetonitrile for chromatography R and 93 volumes of a 1.36 g/L solution of sodium acetate R containing 5.0 mL/L of glacial acetic acid R.
Flow Rate	2.0 mL/min
Detection	Spectrophotometer at 272 nm
Injection Volume	20 μL
Run Time	3.5 times the retention time of theophylline

System Suitability:

• Resolution: Minimum 2.0 between the peaks due to the obromine and the ophylline in the chromatogram obtained with reference solution (b).

Relative Retention Times (with reference to the ophylline, retention time = about 6 min):



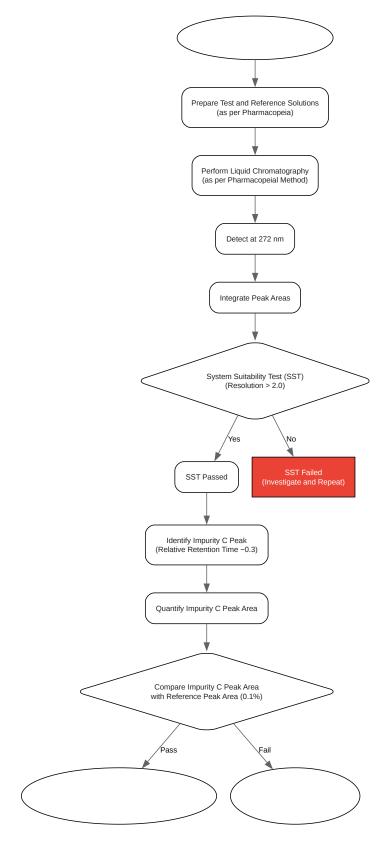
Impurity	Relative Retention Time
Impurity C	about 0.3
Impurity B	about 0.4
Impurity D	about 0.5
Impurity A	about 2.5

Visualizations Chemical Structure of Theophylline Impurity C

Caption: Chemical Structure of Theophylline Impurity C.

Analytical Workflow for Impurity C Control





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Caption: Analytical Workflow for Theophylline Impurity C Control.



Conclusion

The control of Theophylline Impurity C is a key requirement for ensuring the quality of Theophylline API as per the standards of the USP, EP, and BP. The acceptance criteria are clearly defined in the respective pharmacopeial monographs, with a limit of 0.10% in the USP and a comparative limit of 0.1% in the EP and BP. The harmonized liquid chromatography method provides a robust and reliable approach for the detection and quantification of this impurity. Adherence to these pharmacopeial standards is essential for regulatory compliance and for ensuring the safety and efficacy of the final drug product.

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- To cite this document: BenchChem. [The Pharmacopeial Status of Theophylline Impurity C: A
 Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b195704#pharmacopeial-status-of-theophylline-ep-impurity-c-usp-ep-bp]

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